molecular formula C20H23N3O4S2 B2730818 N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-(2-methylphenoxy)acetamide CAS No. 865592-98-9

N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-(2-methylphenoxy)acetamide

Cat. No.: B2730818
CAS No.: 865592-98-9
M. Wt: 433.54
InChI Key: YVLRGDRJYGWTAO-UHFFFAOYSA-N
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Description

N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-(2-methylphenoxy)acetamide is a complex organic compound that belongs to the class of benzothiazoles This compound is characterized by the presence of a benzothiazole ring, a diethylsulfamoyl group, and a 2-methylphenoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-(2-methylphenoxy)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate halogenated compound.

    Introduction of the Diethylsulfamoyl Group: The diethylsulfamoyl group can be introduced by reacting the benzothiazole intermediate with diethylsulfamoyl chloride in the presence of a base such as triethylamine.

    Attachment of the 2-Methylphenoxyacetamide Moiety: The final step involves the reaction of the diethylsulfamoyl-benzothiazole intermediate with 2-methylphenoxyacetyl chloride under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-(2-methylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base, or electrophiles such as alkyl halides.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-(2-methylphenoxy)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-(2-methylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-thiophenecarboxamide
  • N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-methoxybenzamide

Uniqueness

N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-(2-methylphenoxy)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.

Biological Activity

N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-(2-methylphenoxy)acetamide is a synthetic compound notable for its complex structure and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C16H20N2O3SC_{16}H_{20}N_2O_3S with a molecular weight of approximately 336.47 g/mol. Its structure features a benzothiazole moiety linked to a diethylsulfamoyl group and a phenoxyacetamide component, which contributes to its reactivity and biological interactions.

PropertyValue
Molecular FormulaC16H20N2O3SC_{16}H_{20}N_2O_3S
Molecular Weight336.47 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

This compound exhibits biological activity primarily through its interaction with various molecular targets. The sulfonamide functional group is believed to play a significant role in its pharmacological effects by forming hydrogen bonds with target proteins.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
  • Receptor Binding : It may interact with receptors that regulate cell signaling pathways, influencing processes such as proliferation and apoptosis.

Biological Activity

Research indicates that this compound possesses various biological activities, including:

  • Antimicrobial Activity : Preliminary studies have shown effectiveness against certain bacterial strains, suggesting potential applications in treating infections.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by excessive inflammation.
  • Anticancer Properties : Investigations into its anticancer activity have revealed promising results in inhibiting tumor cell growth in vitro.

Case Studies

Several studies have investigated the biological effects of this compound:

  • Study on Antimicrobial Activity : A study evaluated the compound against Staphylococcus aureus and Escherichia coli, demonstrating significant antibacterial properties with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL.
  • In Vitro Anti-inflammatory Study : Research assessed the compound's ability to reduce pro-inflammatory cytokines in macrophage cultures. Results indicated a decrease in TNF-alpha and IL-6 levels, supporting its potential as an anti-inflammatory agent.
  • Anticancer Research : A study focusing on human cancer cell lines revealed that the compound inhibited cell proliferation by inducing apoptosis, with IC50 values observed at concentrations around 25 µM.

Properties

IUPAC Name

N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-(2-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4S2/c1-4-23(5-2)29(25,26)15-10-11-16-18(12-15)28-20(21-16)22-19(24)13-27-17-9-7-6-8-14(17)3/h6-12H,4-5,13H2,1-3H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVLRGDRJYGWTAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)COC3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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